

3-Bromoquinolin-4-ol chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromoquinolin-4-ol

Cat. No.: B188113

[Get Quote](#)

An In-depth Technical Guide to 3-Bromoquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromoquinolin-4-ol, also known by its tautomeric form 3-bromo-1H-quinolin-4-one, is a halogenated derivative of the quinoline scaffold, a core structure found in numerous biologically active compounds and pharmaceuticals. The strategic placement of a bromine atom at the 3-position and a hydroxyl group at the 4-position of the quinoline ring system imparts unique physicochemical properties and potential for further chemical modifications, making it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of **3-Bromoquinolin-4-ol**, tailored for researchers and professionals in drug development.

Chemical Structure and Properties

3-Bromoquinolin-4-ol is a heterocyclic compound with the molecular formula C_9H_6BrNO .^[1] It exists in a tautomeric equilibrium between the enol form (3-bromo-4-hydroxyquinoline) and the more stable keto form (3-bromo-1H-quinolin-4-one). This tautomerism is a key feature influencing its reactivity and biological interactions.

Table 1: Chemical Identifiers and Basic Properties of **3-Bromoquinolin-4-ol**

Property	Value	Reference
IUPAC Name	3-bromoquinolin-4-ol	
Alternate Name	3-bromo-1H-quinolin-4-one	[1]
CAS Number	64965-47-5	
Molecular Formula	C ₉ H ₆ BrNO	[1]
Molecular Weight	224.05 g/mol	
Physical Form	Solid	

Table 2: Physicochemical Properties of **3-Bromoquinolin-4-ol**

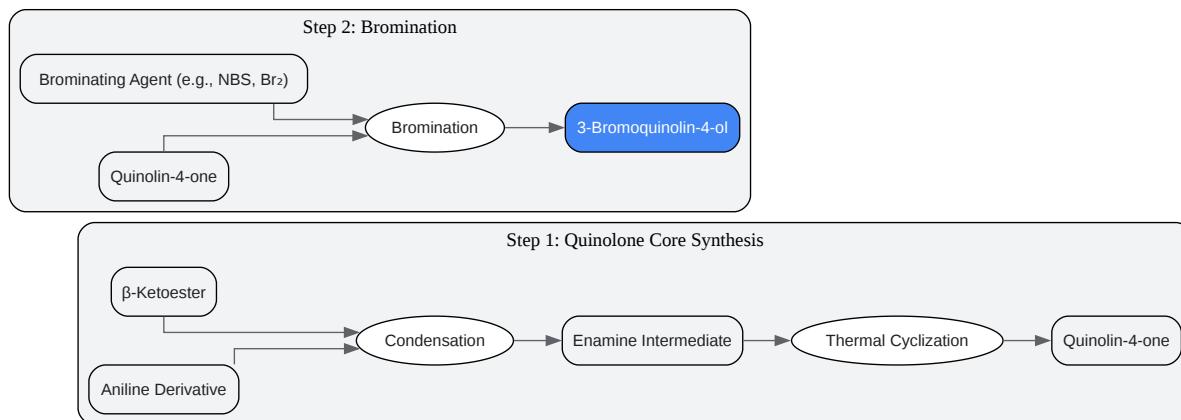
Property	Value	Notes
Melting Point	Not explicitly reported. Other bromoquinolin-4-ol isomers have high melting points (e.g., 6-Bromoquinolin-4-ol: 283 °C). [2]	Further experimental data is required.
Boiling Point	Not reported.	Likely to decompose at high temperatures.
Solubility	Data not available.	Expected to be sparingly soluble in water and more soluble in polar organic solvents.
pKa	Data not available.	The pKa of the parent 4-hydroxyquinoline is reported to be around 4.80 and 8.68. [3]

Spectral Data

Detailed experimental spectral data for **3-Bromoquinolin-4-ol** is not readily available in the public domain. However, predicted data and the analysis of similar compounds can provide an expected spectral profile.

Table 3: Predicted and Expected Spectral Data for **3-Bromoquinolin-4-ol**

Technique	Expected Observations
¹ H NMR	Aromatic protons in the range of 7.0-9.0 ppm. The proton at the 2-position is expected to be a singlet and significantly downfield. The hydroxyl proton (enol form) or NH proton (keto form) would likely appear as a broad singlet.
¹³ C NMR	Signals for nine distinct carbon atoms. The carbonyl carbon (C4 in the keto form) would be significantly downfield (around 170-180 ppm). The carbon bearing the bromine (C3) would also show a characteristic shift.
IR Spectroscopy	A broad O-H stretch (enol form) or N-H stretch (keto form) around 3000-3400 cm ⁻¹ . A strong C=O stretch for the keto form around 1650 cm ⁻¹ . C=C and C=N stretching vibrations in the aromatic region (1400-1600 cm ⁻¹).
Mass Spectrometry	A characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity (M+ and M+2) separated by 2 m/z units. Predicted [M+H] ⁺ at m/z 223.97057 and [M-H] ⁻ at m/z 221.95601. ^[1]


Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **3-Bromoquinolin-4-ol** is not widely published. However, its synthesis can be approached through established methods for the preparation of quinolin-4-ones, followed by or combined with a bromination step. The

Gould-Jacobs and Conrad-Limpach reactions are foundational methods for constructing the 4-hydroxyquinoline core.

Proposed Synthetic Pathway:

A plausible synthetic route involves the construction of the quinolin-4-one skeleton followed by regioselective bromination at the C3 position.

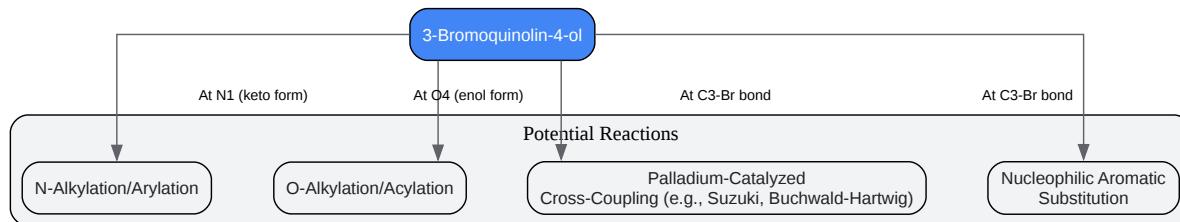
[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **3-Bromoquinolin-4-ol**.

Experimental Protocol (Hypothetical):

This protocol is a generalized procedure based on known methodologies for similar compounds. Optimization will be necessary.

Step 1: Synthesis of Quinolin-4-one (Gould-Jacobs Reaction)


- Condensation: An appropriate aniline is reacted with a suitable β -ketoester (e.g., diethyl malonate) at elevated temperatures to form an anilinomethylene intermediate.
- Cyclization: The intermediate is then heated at a higher temperature (typically in a high-boiling solvent like diphenyl ether) to induce cyclization to the quinolin-4-one core.

Step 2: Bromination of Quinolin-4-one

- Reaction Setup: Dissolve the synthesized quinolin-4-one in a suitable solvent such as acetic acid or chloroform.
- Addition of Brominating Agent: Add a brominating agent, such as N-bromosuccinimide (NBS) or a solution of bromine in the reaction solvent, dropwise to the solution at room temperature. The regioselectivity of bromination at the 3-position is influenced by the reaction conditions and any existing substituents.
- Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up and Purification: Upon completion, the reaction mixture is quenched, and the product is extracted. Purification is typically achieved by recrystallization or column chromatography.

Reactivity and Potential Applications

The chemical reactivity of **3-Bromoquinolin-4-ol** is dictated by the interplay of the electron-withdrawing bromine atom, the electron-donating hydroxyl/amido group, and the aromatic quinoline system.

[Click to download full resolution via product page](#)

Caption: Key reactive sites of **3-Bromoquinolin-4-ol**.

The bromine at the C3 position serves as a versatile handle for introducing a wide range of functional groups via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the synthesis of diverse libraries of 3-substituted quinolin-4-one derivatives for structure-activity relationship (SAR) studies in drug discovery. The hydroxyl/amido group can also be functionalized through alkylation or acylation.

Potential Applications in Drug Development:

The quinolin-4-one scaffold is a "privileged structure" in medicinal chemistry, known to exhibit a broad spectrum of biological activities. While specific biological data for **3-Bromoquinolin-4-ol** is scarce, related bromoquinoline derivatives have shown potential as:

- Anticancer Agents: Many quinoline derivatives exhibit antiproliferative activity against various cancer cell lines.
- Antibacterial Agents: The quinolone core is famously the basis for a class of antibiotics.
- Antiviral and Antimalarial Drugs: Quinolines have a long history in the treatment of malaria.

The presence of the bromine atom can enhance lipophilicity, potentially improving cell membrane permeability, and can also participate in halogen bonding, which can be a significant interaction in drug-receptor binding.

Signaling Pathways

There is currently no specific information available in the scientific literature detailing the interaction of **3-Bromoquinolin-4-ol** with any particular signaling pathways. Research into the biological activity of this compound would be required to elucidate its mechanism of action and identify any cellular pathways it may modulate.

Conclusion

3-Bromoquinolin-4-ol is a valuable heterocyclic building block with significant potential for the development of novel therapeutic agents and functional materials. Its tautomeric nature and the

presence of a reactive bromine handle provide a platform for extensive chemical diversification. While there is a need for more comprehensive experimental data on its physicochemical properties and biological activity, the foundational knowledge of quinoline chemistry suggests that **3-Bromoquinolin-4-ol** is a compound of high interest for further investigation by researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 3-bromoquinolin-4-ol (C9H6BrNO) [pubchemlite.lcsb.uni.lu]
- 2. 6-Bromoquinolin-4-ol| CAS No:145369-94-4|ZaiQi Bio-Tech [chemzq.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- To cite this document: BenchChem. [3-Bromoquinolin-4-ol chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b188113#3-bromoquinolin-4-ol-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com